N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide
Overview
Description
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of N2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the 2,5-dimethoxyphenyl sulfonyl chloride, which is then reacted with 4-fluoroaniline to form the sulfonamide intermediate. This intermediate is further reacted with methylglycine to yield the final product. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or fluorophenyl groups are replaced by other nucleophiles.
Scientific Research Applications
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide can be compared with similar compounds such as:
N~2~-[(2,4-Dimethoxyphenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-(4-fluorobenzyl)norleucinamide: This compound has a similar sulfonyl and fluorophenyl structure but differs in the substitution pattern and the presence of a norleucinamide group.
N~2~-[(3,4-Dimethoxyphenyl)sulfonyl]-N~2~-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)isoleucinamide: This compound also shares structural similarities but has different substituents on the phenyl rings and an isoleucinamide group.
These comparisons highlight the uniqueness of N2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide in terms of its specific substitution pattern and functional groups.
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S/c1-20(11-17(21)19-13-6-4-12(18)5-7-13)26(22,23)16-10-14(24-2)8-9-15(16)25-3/h4-10H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGCVEJZCIGIQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)F)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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